molecular formula C20H20N2O2S B2616097 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1321787-77-2

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2616097
CAS No.: 1321787-77-2
M. Wt: 352.45
InChI Key: IHPRRXSASZXUJO-MRCUWXFGSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic benzo[d]thiazole derivative with the molecular formula C21H20N2O2S . This compound is offered for research and development purposes only and is not intended for diagnostic, therapeutic, or veterinary applications. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of the endocannabinoid system. Structurally related thiazole-based compounds have been identified and patented as cannabinoid receptor ligands . This suggests its potential application in investigating cannabinoid receptor signaling and function. Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with cannabinoid receptors CB1 and/or CB2, potentially modulating physiological processes for research purposes . Given the known involvement of cannabinoid receptors in a wide array of physiological processes, this ligand serves as a valuable chemical tool for basic scientific inquiry. Its applications extend to preclinical research in areas such as nociceptive and neuropathic pain, neurological disorders, and immune system diseases, providing a foundation for understanding complex biological pathways and identifying potential targets for future therapeutic development . Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the properties and activity of this compound for their specific applications.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRRXSASZXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and fungal infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.

    Pathways Involved: It interferes with pathways related to cell cycle regulation, apoptosis, and oxidative stress, leading to the inhibition of cell proliferation and induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide” is highlighted through comparisons with analogous benzothiazole and thiadiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide 3-Allyl, 4-ethoxy, 4-methylbenzamide C₂₁H₂₀N₂O₂S Not reported Not reported Not available in evidence
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Isoxazole, phenyl, benzamide C₁₈H₁₂N₄O₂S 160 70 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-Methylphenyl, dimethylamino acryloyl C₂₁H₂₀N₄O₂S 200 82 IR: 1690, 1638 cm⁻¹ (2C=O); MS: m/z 392 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetylpyridinyl, phenyl C₂₃H₁₈N₄O₂S 290 80 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)

Key Observations :

Yields for similar compounds range from 70–82% . In contrast, thiadiazole derivatives (e.g., 8a ) require active methylene compounds (e.g., acetylacetone) and ammonium acetate in glacial acetic acid, achieving high yields (80%) due to stabilized intermediates.

Substituent Effects :

  • Electron-Donating Groups : The 4-ethoxy group in the target compound enhances resonance stabilization compared to electron-withdrawing groups (e.g., acetyl in 8a), which may reduce reactivity in electrophilic substitutions .
  • Stereochemistry : The Z-configuration in the target compound likely imposes steric hindrance absent in E-isomers or planar thiadiazoles (e.g., compound 6), affecting binding to biological targets .

Physicochemical Properties :

  • Melting Points : Thiadiazole derivatives (e.g., 8a, mp 290°C) exhibit higher melting points than benzothiazoles (e.g., target compound), attributed to increased molecular symmetry and intermolecular hydrogen bonding .
  • Spectroscopic Signatures : IR spectra for compounds with dual carbonyl groups (e.g., 4g ) show distinct peaks at 1638–1690 cm⁻¹, while the target compound’s single benzamide carbonyl would likely absorb near 1600–1650 cm⁻¹ .

Biological Relevance: Thiadiazoles (e.g., 8a ) are reported as kinase inhibitors due to their planar structure and ability to mimic ATP’s adenine moiety. The target compound’s allyl group may confer additional flexibility for hydrophobic interactions in enzyme pockets . Dimethylamino acryloyl derivatives (e.g., 4g ) exhibit enhanced solubility in polar solvents compared to the ethoxy-containing target compound, suggesting divergent pharmacokinetic profiles.

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